molecular formula C21H19N3O3 B2968530 2-((4-(2-(1H-indol-1-yl)acetamido)but-2-yn-1-yl)oxy)benzamide CAS No. 1448051-52-2

2-((4-(2-(1H-indol-1-yl)acetamido)but-2-yn-1-yl)oxy)benzamide

Cat. No.: B2968530
CAS No.: 1448051-52-2
M. Wt: 361.401
InChI Key: UJPAZRMQZVTGEK-UHFFFAOYSA-N
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Description

2-((4-(2-(1H-indol-1-yl)acetamido)but-2-yn-1-yl)oxy)benzamide is a chemical compound that is used in scientific research. It is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair.

Scientific Research Applications

Synthesis and Molecular Docking

A study on the synthesis and molecular docking of an indole acetamide derivative highlighted its anti-inflammatory activity through in silico modeling, targeting cyclooxygenase COX-1 and COX-2 domains. The compound's structure was confirmed through various spectroscopic analyses and single crystal X-ray diffraction studies, with geometry optimization done using density functional theory (Al-Ostoot et al., 2020).

Antiprion Activity

Another research focused on benzamide derivatives, including their synthesis and evaluation as antiprion agents. These compounds showed binding affinity for human PrP(C) and inhibited its conversion into PrP(Sc), demonstrating potential as therapeutic agents against prion disease (Fiorino et al., 2012).

Medicinal Chemistry Applications

Research on N-(2-(2-(4-chlorophenoxy)acetamido)phenyl)-1H-indole-2-carboxamide discussed its synthesis and characterization, noting its relevance in medicinal chemistry due to the indole nucleus's presence in various therapeutic agents. This study emphasized the compound's anti-oxidant, anti-HIV, and anti-cancer activities (Al-Ostoot et al., 2019).

Electrochemical Oxidation Applications

The electrochemical oxidation of alcohols and aldehydes to carboxylic acids catalyzed by 4-Acetamido-TEMPO highlighted an efficient alternative to traditional oxidation methods. This process converts various substrates to carboxylic acids under mild conditions, preserving stereochemistry adjacent to the oxidation site (Rafiee et al., 2018).

Novel Compound Synthesis and Evaluation

A novel cytotoxic indole-3-ethenamide compound was isolated from the halotolerant fungus Aspergillus sclerotiorum PT06-1, demonstrating moderate cytotoxicity against A-549 cells. This compound's structure was determined through spectroscopic analysis, showing potential for further exploration in cancer research (Wang et al., 2011).

Properties

IUPAC Name

2-[4-[(2-indol-1-ylacetyl)amino]but-2-ynoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3/c22-21(26)17-8-2-4-10-19(17)27-14-6-5-12-23-20(25)15-24-13-11-16-7-1-3-9-18(16)24/h1-4,7-11,13H,12,14-15H2,(H2,22,26)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJPAZRMQZVTGEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN2CC(=O)NCC#CCOC3=CC=CC=C3C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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